4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)-5-oxomorpholine-3-carboxamide
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Overview
Description
4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)-5-oxomorpholine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Preparation Methods
The synthesis of 4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)-5-oxomorpholine-3-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 4-(2-chloroethyl) morpholine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like ethanol or water and are carried out at elevated temperatures to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the morpholine ring, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-5 position.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)-5-oxomorpholine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes involved in inflammatory pathways . It may inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory mediators . Additionally, molecular docking studies have shown that it can bind to protein receptors, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives like N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides . These compounds share structural similarities but differ in their substituents, leading to variations in their biological activities and mechanisms of action . The uniqueness of 4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)-5-oxomorpholine-3-carboxamide lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications .
Properties
IUPAC Name |
4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)-5-oxomorpholine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-13-21-16-9-15(7-8-18(16)27-13)22-20(25)17-11-26-12-19(24)23(17)10-14-5-3-2-4-6-14/h2-9,17H,10-12H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIRUJOYKKAZOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3COCC(=O)N3CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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